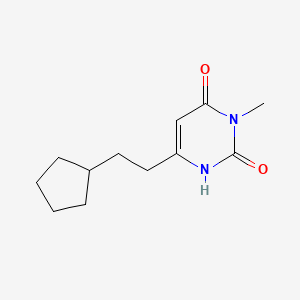
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
Descripción general
Descripción
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide (EPPC) is a small molecule that has been studied for its potential applications in the fields of scientific research and drug development. EPPC is a derivative of the pyrazole class of compounds, and has been found to possess a variety of biochemical and physiological effects. The synthesis of EPPC and its mechanism of action have been studied in depth, and its potential applications in laboratory experiments have been explored. In Additionally, potential future directions for EPPC will be outlined.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The scientific research applications of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide primarily focus on its synthesis and potential use in creating novel compounds with various applications. A study by Ghaedi et al. (2015) details an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, suggesting the utility of similar pyrazole derivatives in synthesizing N-fused heterocycles with good yields (Ghaedi et al., 2015).
Antimicrobial and Anticancer Activity
Pyrazole derivatives, akin to this compound, have been explored for their biological activities. Research by Hafez et al. (2016) introduced a series of novel pyrazole derivatives with antimicrobial and anticancer potential, highlighting the versatility of pyrazole compounds in medical chemistry and the potential for similar compounds to exhibit significant biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Chemistry
The pyrazole core is a critical component in heterocyclic chemistry for synthesizing various complex molecules. A study by Alam et al. (2016) on the synthesis of novel pyrazole derivatives as potential anticancer agents through topoisomerase IIα inhibition demonstrates the compound's relevance in the development of new therapeutic agents, indicating the broader applicability of pyrazole derivatives in synthesizing compounds with significant biological activities (Alam et al., 2016).
Material Science
In the realm of material science, the structural attributes of pyrazole derivatives, including this compound, can be instrumental. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, underscoring the importance of pyrazole derivatives in material characterization and the development of new materials with desired properties (Wang et al., 2017).
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-7-9(11(12)13)10(15-16)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFWZADTRKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



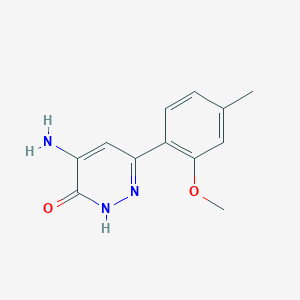
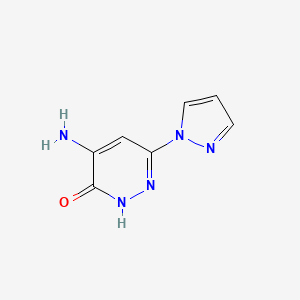
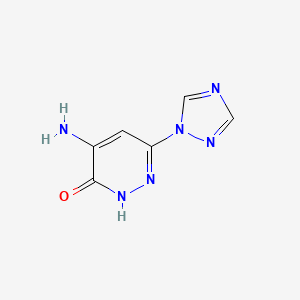






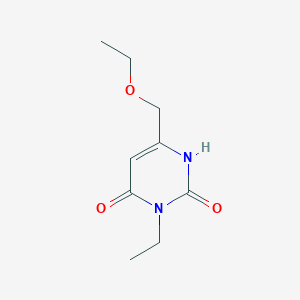


![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
